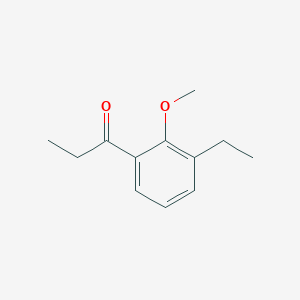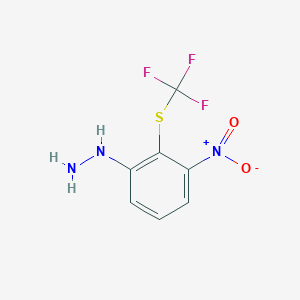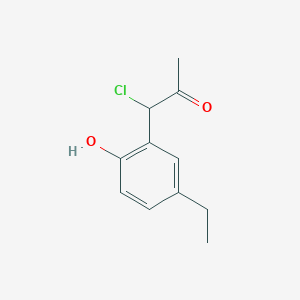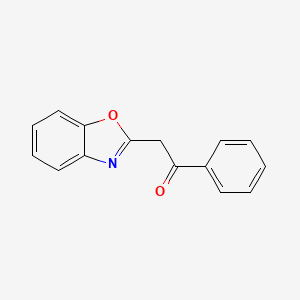
2,3'-Bi-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bibenzo[b]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . Another approach involves the use of aryne intermediates with alkynyl sulfides .
Industrial Production Methods: Industrial production methods for 2,3’-Bibenzo[b]thiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Bibenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups like halides or amines.
Aplicaciones Científicas De Investigación
2,3’-Bibenzo[b]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3’-Bibenzo[b]thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as agonists for the stimulator of interferon genes (STING) pathway, which triggers immune responses by activating the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which are crucial for antitumor and antiviral responses.
Comparación Con Compuestos Similares
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Bibenzo[c]thiophene: Another derivative with different substitution patterns on the thiophene ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position of the benzothiophene ring.
Uniqueness: 2,3’-Bibenzo[b]thiophene is unique due to its specific fusion of two benzene rings to a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
65689-54-5 |
|---|---|
Fórmula molecular |
C16H10S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10H |
Clave InChI |
PIHUHJHMTOJUOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


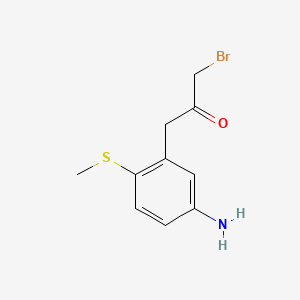


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
